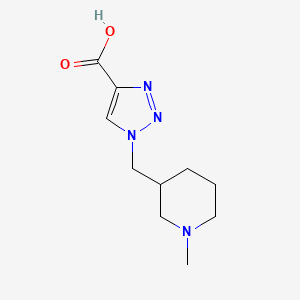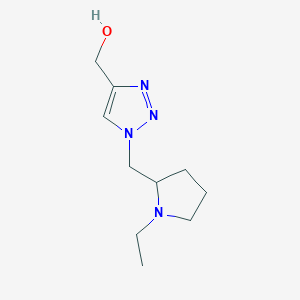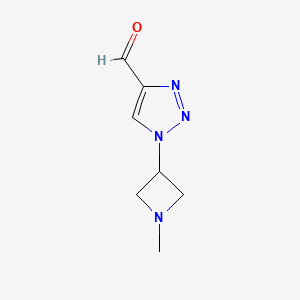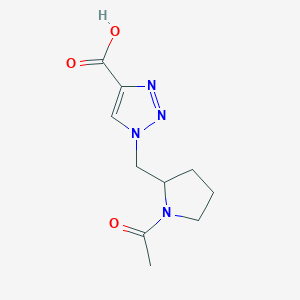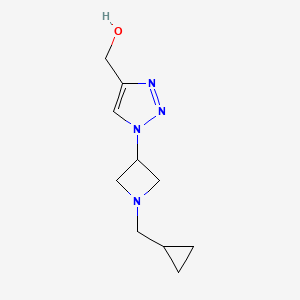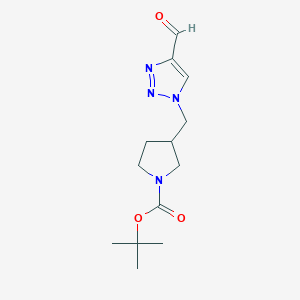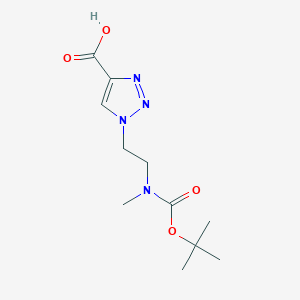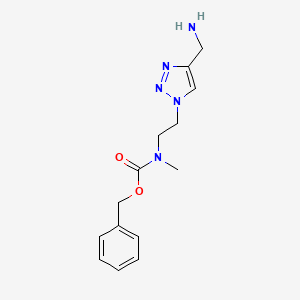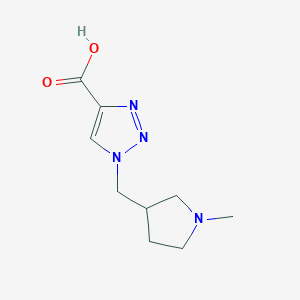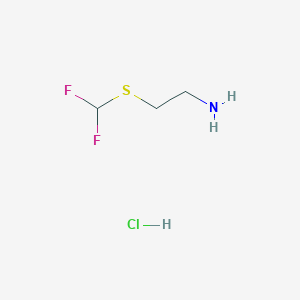
2-((Difluoromethyl)thio)ethan-1-amine hydrochloride
Vue d'ensemble
Description
“2-((Difluoromethyl)thio)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2097962-23-5 . It has a molecular weight of 163.62 .
Synthesis Analysis
The synthesis of such compounds often involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis
The InChI Code for this compound is 1S/C3H7F2NS.ClH/c4-3(5)7-2-1-6;/h3H,1-2,6H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can undergo difluoromethylation of C(sp2)–H bond through Minisci-type radical chemistry . It can also react with other compounds in electrophilic, nucleophilic, radical and cross-coupling methods .Physical And Chemical Properties Analysis
The compound has a molecular weight of 163.62 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available data.Applications De Recherche Scientifique
PFAS Removal Using Amine-Functionalized Sorbents
Amine-containing sorbents have been identified as effective materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These compounds, due to their persistence and potential health risks, require efficient removal methods from drinking water and wastewater. The effectiveness of aminated sorbents in PFAS removal is attributed to electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbents, suggesting a promising area of application for similar amine-functionalized compounds in environmental remediation efforts (Ateia et al., 2019).
Advanced Oxidation Processes
The degradation of hazardous compounds, including nitrogen-containing organics, via advanced oxidation processes (AOPs) has been extensively reviewed. Amine-functionalized compounds are of particular interest due to their potential roles in enhancing the efficiency of AOPs. The interaction of amines with strong oxidants can lead to the formation of by-products, which is a critical consideration in the design of water treatment processes and the development of new materials for environmental applications (Rice & Gomez-Taylor, 1986).
Catalysis and Synthesis
Amine-functionalized materials have been explored for their catalytic properties, particularly in reactions such as the reductive amination of aldehydes and ketones using hydrogen as a reducing agent. This process is crucial for the synthesis of a wide range of primary, secondary, and tertiary amines, serving as a foundational technique in the production of pharmaceuticals, agrochemicals, and materials. The development of catalysts for these reactions, especially those involving earth-abundant metals and nanostructured materials, highlights the significance of amine-functionalized compounds in synthetic chemistry (Irrgang & Kempe, 2020).
Environmental and Health Implications
The environmental occurrence, fate, and potential health effects of novel fluorinated alternatives to traditional per- and polyfluoroalkyl substances (PFASs) have been reviewed, with emphasis on the need for further toxicological studies. This research area is relevant to understanding the impact of fluorinated and amine-functionalized compounds on environmental and human health, underscoring the importance of developing safer and more sustainable chemical alternatives (Wang et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-(difluoromethylsulfanyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2NS.ClH/c4-3(5)7-2-1-6;/h3H,1-2,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOYPKDHFRZOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClF2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


